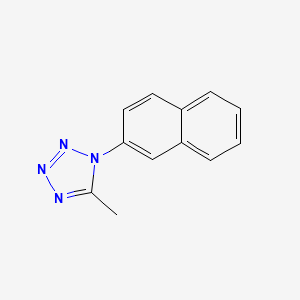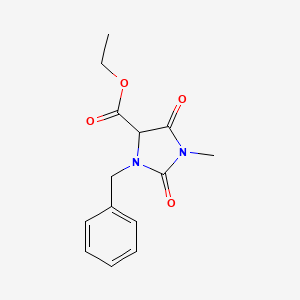![molecular formula C21H23N5O11 B14001254 ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol CAS No. 4788-65-2](/img/structure/B14001254.png)
ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol is a complex organic compound that combines the structural features of an ester, an amide, and a nitroaromatic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol typically involves multiple steps:
-
Formation of Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate
Starting Materials: Ethyl 4-aminobenzoate and acetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Ethyl 4-aminobenzoate is reacted with acetyl chloride to form ethyl 4-acetylamino benzoate. This intermediate is then reacted with 4-amino-3-oxobutylamine to form ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate.
-
Formation of 2,4,6-Trinitrophenol
Starting Materials: Phenol and a nitrating mixture (concentrated nitric acid and sulfuric acid).
Reaction Conditions: The nitration reaction is carried out at low temperatures to control the formation of the trinitro compound.
Procedure: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2,4,6-trinitrophenol.
-
Combination of the Two Components
Procedure: The final step involves combining ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate with 2,4,6-trinitrophenol to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for the nitration step and large-scale batch reactors for the amide formation.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetyl groups.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups under suitable conditions.
Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, depending on the reagents used.
科学的研究の応用
Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
類似化合物との比較
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar structural features but lacking the nitro groups.
2,4,6-Trinitrophenol: A nitroaromatic compound with similar reactivity but lacking the ester and amide functionalities.
Uniqueness
Ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol is unique due to its combination of ester, amide, and nitroaromatic functionalities, which confer a distinct set of chemical and biological properties.
特性
CAS番号 |
4788-65-2 |
|---|---|
分子式 |
C21H23N5O11 |
分子量 |
521.4 g/mol |
IUPAC名 |
ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H20N2O4.C6H3N3O7/c1-3-21-15(20)12-4-6-13(7-5-12)17(11(2)18)9-8-14(19)10-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7H,3,8-10,16H2,1-2H3;1-2,10H |
InChIキー |
IXANSZHZXOKYKW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CCC(=O)CN)C(=O)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)
![3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide](/img/structure/B14001184.png)
![Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate](/img/structure/B14001191.png)





![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)




